8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a benzodioxepine derivative characterized by a seven-membered 1,5-dioxepine ring fused to a benzene core. The molecule features a carboxamide group at position 7, substituted with a 3-(trifluoromethyl)phenyl moiety, and a methyl group at position 6.
Properties
CAS No. |
1147199-73-2 |
|---|---|
Molecular Formula |
C18H16F3NO3 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H16F3NO3/c1-11-8-15-16(25-7-3-6-24-15)10-14(11)17(23)22-13-5-2-4-12(9-13)18(19,20)21/h2,4-5,8-10H,3,6-7H2,1H3,(H,22,23) |
InChI Key |
NDQONEKZVFZVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)NC3=CC=CC(=C3)C(F)(F)F)OCCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
For industrial production, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions are usually carried out under controlled conditions to ensure high selectivity and yield. For example, oxidation reactions are often performed in acidic or basic media, while reduction reactions are typically conducted in anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Key Analogs :
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (): Shares the same benzodioxepine core but replaces the 3-(trifluoromethyl)phenyl group with a benzodioxepin-7-yl substituent. This creates a bulkier, more rigid structure, likely reducing membrane permeability compared to the target compound .
- Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (): Contains a six-membered 1,4-dioxine ring instead of the seven-membered dioxepine.
Substituent Effects
Trifluoromethyl vs. Fluorophenyl/Sulfonyl Groups :
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-methylpropanamide (): Features a sulfonyl group and cyano substituent. The sulfonyl group increases polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s trifluoromethyl group .
- N-[(3,4-difluorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepin-7-amine (): Substitutes the carboxamide with an amine-linked difluorophenylmethyl group. The absence of a carboxamide eliminates hydrogen-bonding capacity, likely altering target affinity .
Functional Group Modifications
Carboxamide vs. Ester/Amine :
- Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (): The ester group at position 5 is more hydrolytically labile than the carboxamide in the target compound, suggesting shorter metabolic half-life .
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide (): The thioether and hydroxyl groups introduce additional metabolic vulnerabilities (e.g., oxidation) absent in the target molecule .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group in the target compound likely confers resistance to oxidative metabolism compared to analogs with thioether () or ester () groups .
- Solubility vs. Permeability : While sulfonyl-containing analogs () may exhibit higher aqueous solubility, the target compound’s trifluoromethyl-phenyl-carboxamide balance ensures moderate solubility without sacrificing lipophilicity .
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